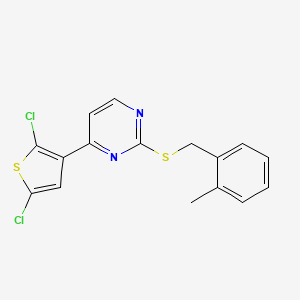

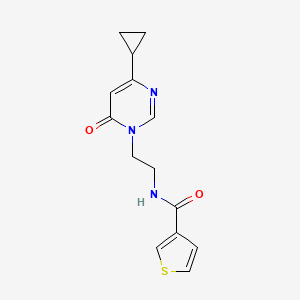

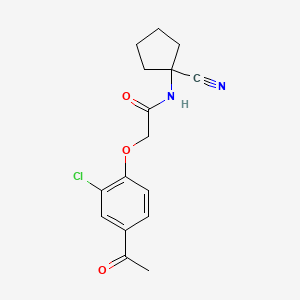

![molecular formula C7H10ClFO2S B2703785 (2-Fluorospiro[2.3]hexan-5-yl)methanesulfonyl chloride CAS No. 2253641-27-7](/img/structure/B2703785.png)

(2-Fluorospiro[2.3]hexan-5-yl)methanesulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2-Fluorospiro[2.3]hexan-5-yl)methanesulfonyl chloride, also known as FSHMSC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of medicinal chemistry and drug discovery.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

Methanesulfonyl chloride derivatives, including fluorinated versions, are pivotal in organic synthesis, often serving as intermediates in the synthesis of complex molecules. For instance, they are utilized in the nucleophilic substitution reactions to introduce sulfonyl groups into organic compounds, enhancing their reactivity or altering their physical properties. Fluorinated methanesulfonyl chlorides, by extension, could be employed in the synthesis of fluorinated organic compounds, which are of significant interest due to their unique properties and applications in pharmaceuticals and agrochemicals. Research by Prakash et al. (2009) exemplifies the utility of fluorobis(phenylsulfonyl)methane derivatives in the efficient nucleophilic fluoromethylation of alkyl and benzyl halides, highlighting the relevance of fluorinated sulfonyl compounds in organic synthesis (Prakash et al., 2009).

Catalysis and Material Science

In catalysis, fluorinated methanesulfonyl chloride derivatives may act as ligands or catalysts due to their unique electronic properties imparted by the fluorine atoms. These compounds could influence the outcome of catalytic reactions, including enantioselective synthesis, by affecting the reactivity and selectivity of the catalyst system. Liu et al. (2000) described novel methods for constructing disubstituted and spiro thiazine diones, potentially applicable for electrophilic asymmetric fluorination, demonstrating the role of fluorinated sulfonyl compounds in catalytic processes (Liu et al., 2000).

Fluorination Reactions

Fluorinated methanesulfonyl chlorides are also instrumental in fluorination reactions, a key area in the development of pharmaceuticals and agrochemicals. Their use facilitates the introduction of fluorine atoms into organic molecules, a critical step in the synthesis of fluorinated compounds with desired biological activities or physical properties. The work of Leng and Qin (2018) on developing a new fluorosulfonylation reagent for the synthesis of sulfonyl fluoride-containing compounds underscores the importance of fluorinated sulfonyl chlorides in creating molecules with potential bioactivity (Leng & Qin, 2018).

Energy Storage and Electrochemistry

Furthermore, the electrochemical properties of compounds related to methanesulfonyl chloride, such as in the context of sodium insertion into vanadium pentoxide, suggest potential applications in energy storage technologies. Research by Su et al. (2001) explored the electrochemical behavior of vanadium pentoxide films in methanesulfonyl chloride-aluminum chloride ionic liquid, indicating possible applications in battery technology and energy storage systems (Su et al., 2001).

Eigenschaften

IUPAC Name |

(2-fluorospiro[2.3]hexan-5-yl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClFO2S/c8-12(10,11)4-5-1-7(2-5)3-6(7)9/h5-6H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHEDJCFUFVZBLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC12CC2F)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

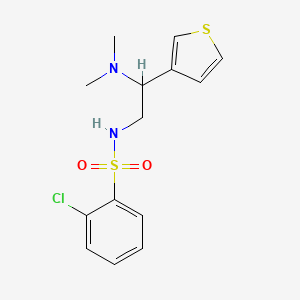

![N-[(2-chlorophenyl)methyl]-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2703704.png)

![Methyl 3-[3-amino-4-[cyclohexyl(2-methylpropyl)amino]phenyl]butanoate](/img/structure/B2703706.png)

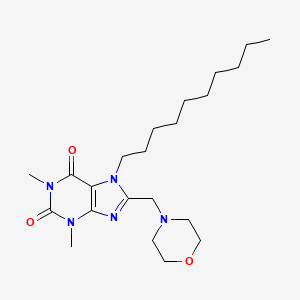

![1-(2-methylbenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2703718.png)

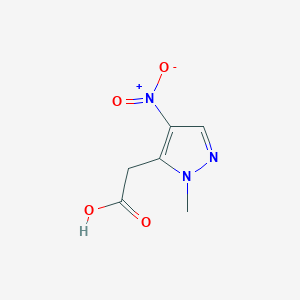

![Methyl 5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2703719.png)

![N-[1-(2-Chlorophenyl)piperidin-3-yl]prop-2-enamide](/img/structure/B2703720.png)